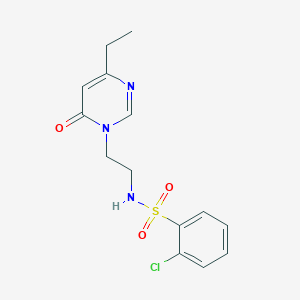

2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

描述

2-Chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-chlorobenzenesulfonamide core linked via an ethyl group to a 4-ethyl-6-oxopyrimidinone moiety. This structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase), with a pyrimidinone heterocycle, which often contributes to biological activity in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

2-chloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S/c1-2-11-9-14(19)18(10-16-11)8-7-17-22(20,21)13-6-4-3-5-12(13)15/h3-6,9-10,17H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHJZAZNHIKHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with an amine.

Chlorination: The final step involves the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of sulfonic acids and amines.

科学研究应用

2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: As a potential antimicrobial agent, it can be studied for its efficacy against various bacterial and fungal infections.

Biological Studies: Its interactions with biological macromolecules such as proteins and nucleic acids can be explored to understand its mechanism of action.

Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Industrial Applications: Its derivatives can be used in the synthesis of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect. The pyrimidine ring and chloro substituent may enhance the binding affinity and specificity of the compound for its targets.

相似化合物的比较

Key Structural Analogues and Their Properties

The following table compares 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide with three structurally related sulfonamide derivatives from the pesticide chemistry domain :

| Compound Name | Core Structure | Heterocycle/Substituent | Use/Activity |

|---|---|---|---|

| This compound | 2-Chlorobenzenesulfonamide | 4-Ethyl-6-oxopyrimidinone ethyl linkage | Not explicitly stated (research) |

| 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (chlorsulfuron) | 2-Chlorobenzenesulfonamide | Triazine with methoxy/methyl groups | Herbicide (sulfonylurea class) |

| 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron) | 2-Chlorobenzamide | Trifluoromethoxy phenyl urea | Insecticide (chitin synthesis inhibitor) |

| 2-Chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor) | Chloroacetamide | Isopropyl-phenyl group | Herbicide (alachlor analog) |

Structural and Functional Insights

Triazine-based sulfonylureas like chlorsulfuron inhibit acetolactate synthase (ALS) in plants, but pyrimidinone derivatives could target different enzymes or binding pockets . Triflumuron’s trifluoromethoxy group increases lipophilicity, favoring insect cuticle penetration, whereas the ethyl-pyrimidinone in the target compound may improve solubility or metabolic stability .

Sulfonamide vs. Acetamide Backbone :

- The target compound’s sulfonamide group contrasts with propachlor ’s chloroacetamide structure. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which is critical for enzyme inhibition, while acetamides like propachlor act as alkylating agents in weed control .

Synthetic Pathways: The synthesis of benzyloxy pyridazine sulfonamides (e.g., compound 5a in ) involves nucleophilic substitution with benzyl bromides under basic conditions (K₂CO₃/DMF). A similar approach could apply to the target compound, substituting pyridazine with pyrimidinone precursors .

Research Findings and Data

Analytical Characterization

While specific data for the target compound are absent in the evidence, analogous sulfonamides are characterized via:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process starting with 2-chlorobenzenesulfonyl chloride and a pyrimidinone derivative. Key steps include nucleophilic substitution to form the sulfonamide bond and cyclization for the pyrimidinone moiety. Optimize yield by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts like triethylamine. Purification via column chromatography or recrystallization is critical for removing byproducts .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodology : Use X-ray crystallography (SHELXL for refinement , ORTEP-3 for visualization ) to resolve the 3D structure. Validate with NMR (¹H/¹³C for functional groups) and HRMS for molecular weight confirmation. Cross-reference spectral data with simulated spectra from computational tools (e.g., Gaussian) to ensure accuracy .

Q. How does the electronic configuration of the pyrimidinone ring influence the compound's reactivity?

- Methodology : Perform Hammett analysis to correlate substituent effects (e.g., 4-ethyl group) with reaction rates in nucleophilic substitution. Use DFT calculations (B3LYP/6-31G* basis set) to map electron density on the pyrimidinone ring, identifying sites prone to oxidation or electrophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology : Employ orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity. For example, if anti-inflammatory activity conflicts between COX-1/COX-2 assays, use isothermal titration calorimetry (ITC) to measure binding affinities directly. Structural analogs (e.g., 4-methoxy derivatives ) can help isolate contributing functional groups .

Q. What computational strategies are effective in predicting the compound's interaction with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to receptors like carbonic anhydrase. Validate with MD simulations (AMBER force field) to assess stability over 100 ns. Compare results with crystallographic data (e.g., PDB entries) to identify key hydrogen bonds or π-π interactions involving the sulfonamide group .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfonamide bond cleavage?

- Methodology : Synthesize deuterated analogs at the sulfonamide N-H position. Measure KIEs using LC-MS to track cleavage rates under acidic/basic conditions. A KIE >1 indicates a proton-transfer step is rate-limiting, while KIE ≈1 suggests bond dissociation dominates .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology : Screen solvents (e.g., DMSO/water mixtures) and employ crystal engineering via co-crystallization with carboxylic acids to enhance lattice stability. Use SHELXD for phase problem resolution and SHELXE for density modification in cases of twinning or weak diffraction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

- Methodology : Reassess solubility using standardized shake-flask methods (USP guidelines) across pH 1–10. Compare with computational predictions (e.g., COSMO-RS ) to identify outliers. For low solubility, modify the ethyl or chloro substituents to enhance hydrophilicity .

Q. Why do catalytic activity studies of similar sulfonamides yield conflicting results?

- Methodology : Conduct controlled kinetic studies under inert atmospheres to exclude oxidation side reactions. Use in situ IR spectroscopy to monitor intermediate formation. Cross-validate with crystallographic data to confirm active-site geometry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。